2(1H)-Pyrazinone, 3,5-dichloro-6-methyl-1-phenyl-
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Overview
Description
2(1H)-Pyrazinone, 3,5-dichloro-6-methyl-1-phenyl- is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its pyrazinone core, substituted with chlorine, methyl, and phenyl groups, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone, 3,5-dichloro-6-methyl-1-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the pyrazinone ring.
Substitution Reactions: Introduction of chlorine, methyl, and phenyl groups through electrophilic or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques like continuous flow synthesis and automated reactors could be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the substituents on the pyrazinone ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, etc.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, leading to various derivatives of the original compound.
Scientific Research Applications
2(1H)-Pyrazinone, 3,5-dichloro-6-methyl-1-phenyl- may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Serving as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrazinone, 3,5-dichloro-6-methyl-1-phenyl- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyrazinone, 3,5-dichloro-1-phenyl-: Lacks the methyl group.
2(1H)-Pyrazinone, 6-methyl-1-phenyl-: Lacks the chlorine substituents.
2(1H)-Pyrazinone, 3,5-dichloro-6-methyl-: Lacks the phenyl group.
Uniqueness
The unique combination of chlorine, methyl, and phenyl substituents in 2(1H)-Pyrazinone, 3,5-dichloro-6-methyl-1-phenyl- may impart distinct chemical reactivity and biological activity compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
CAS No. |
173200-36-7 |
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Molecular Formula |
C11H8Cl2N2O |
Molecular Weight |
255.10 g/mol |
IUPAC Name |
3,5-dichloro-6-methyl-1-phenylpyrazin-2-one |
InChI |
InChI=1S/C11H8Cl2N2O/c1-7-9(12)14-10(13)11(16)15(7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
LOLKKKMRXCXLLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=O)N1C2=CC=CC=C2)Cl)Cl |
Origin of Product |
United States |
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